

A Comparative Analysis of Lanatoside B and Lanatoside C: Structure, and Physicochemical Properties

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Compound of Interest

Compound Name: *Lanatoside B*

Cat. No.: *B190427*

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Introduction

Lanatoside B and Lanatoside C are cardiac glycosides, a class of naturally occurring steroid glycosides, isolated from the leaves of the woolly foxglove (*Digitalis lanata*). These compounds have historically been used in the treatment of congestive heart failure and cardiac arrhythmias due to their inhibitory action on the Na⁺/K⁺ ATPase pump. While structurally very similar, the subtle difference between **Lanatoside B** and Lanatoside C leads to variations in their physicochemical properties and biological activities. This technical guide provides an in-depth comparison of their chemical structures and a summary of their key physicochemical characteristics.

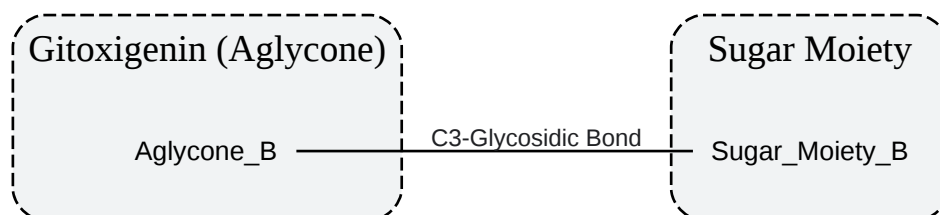
Chemical Structure

The core structural distinction between **Lanatoside B** and Lanatoside C lies in the hydroxylation of their respective aglycone (genin) moieties. Both share the same tetrasaccharide chain attached at the C-3 position of the steroid nucleus. This sugar chain consists of a glucose molecule and three digitoxose units, one of which is acetylated.

The aglycone of **Lanatoside B** is Gitoxigenin, while the aglycone of Lanatoside C is Digoxigenin. The defining difference is the presence of a hydroxyl (-OH) group at the C-12

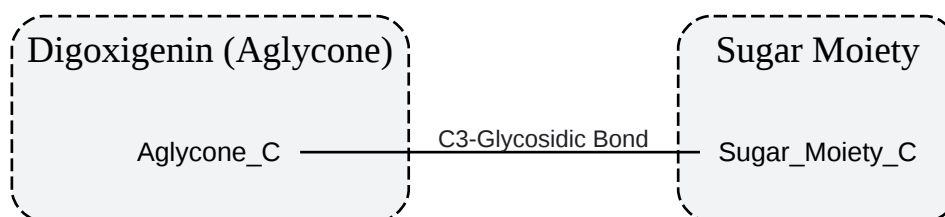
position of the steroid backbone in Digoxigenin, which is absent in Gitoxigenin.

Below are the graphical representations of the chemical structures of **Lanatoside B** and Lanatoside C, generated using the DOT language.



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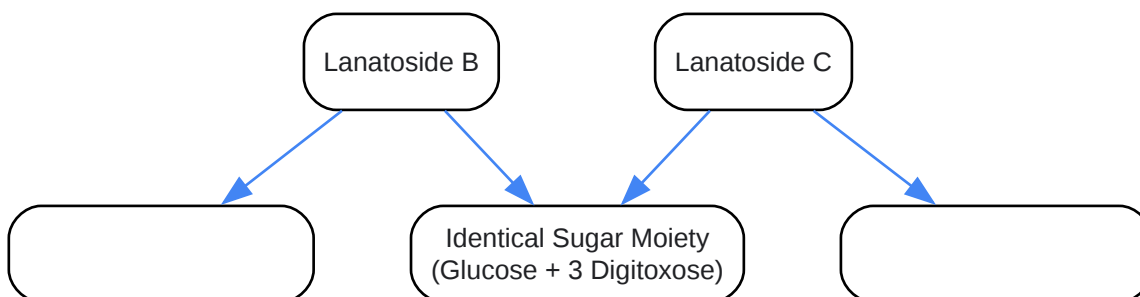
Figure 1: Chemical Structure of **Lanatoside B**.



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Figure 2: Chemical Structure of Lanatoside C.

The following diagram illustrates the core structural difference between the aglycones, Gitoxigenin and Digoxigenin.



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Figure 3: Structural relationship of **Lanatoside B** and C to their aglycones.

Data Presentation: Physicochemical Properties

The structural variation between **Lanatoside B** and Lanatoside C influences their physicochemical properties. A summary of these properties is presented in the table below for easy comparison.

Property	Lanatoside B	Lanatoside C
Molecular Formula	C49H76O20[1]	C49H76O20[2]
Molecular Weight	985.1 g/mol [1]	985.12 g/mol [3]
CAS Number	17575-21-2[1]	17575-22-3[2]
Melting Point	245-248°C[4]	247°C[3]
Solubility in Water	Insoluble[4]	Slightly soluble (0.3613 mg/L at 25°C est.)
Solubility in Organic Solvents	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]	Soluble in DMSO (≥ 2.08 mg/mL).[6]
XLogP3	0.5[1]	0.2[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Determination of Lanatosides

This protocol outlines a general method for the quantitative analysis of **Lanatoside B** and C in plant extracts.

a. Sample Preparation:

- Dry and powder the leaves of *Digitalis lanata*.
- Extract the powdered leaves with a mixture of chloroform and ethanol (1:2, v/v).[5]

- Concentrate the extract under reduced pressure.
- Purify the crude extract using a Sep-Pak C18 cartridge to remove interfering substances.[\[7\]](#)

b. HPLC Conditions:

- Column: ODS (C18) column or a phenylsilyl bonded silica column.[\[5\]](#)
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a mixture of acetonitrile:water (5:8, v/v) can be employed.[\[5\]](#)
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at 220 nm.[\[5\]](#)[\[7\]](#)
- Quantitation: Use an internal standard method for accurate quantification.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Lanatoside B** and C on cancer cell lines.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of **Lanatoside B** or Lanatoside C for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

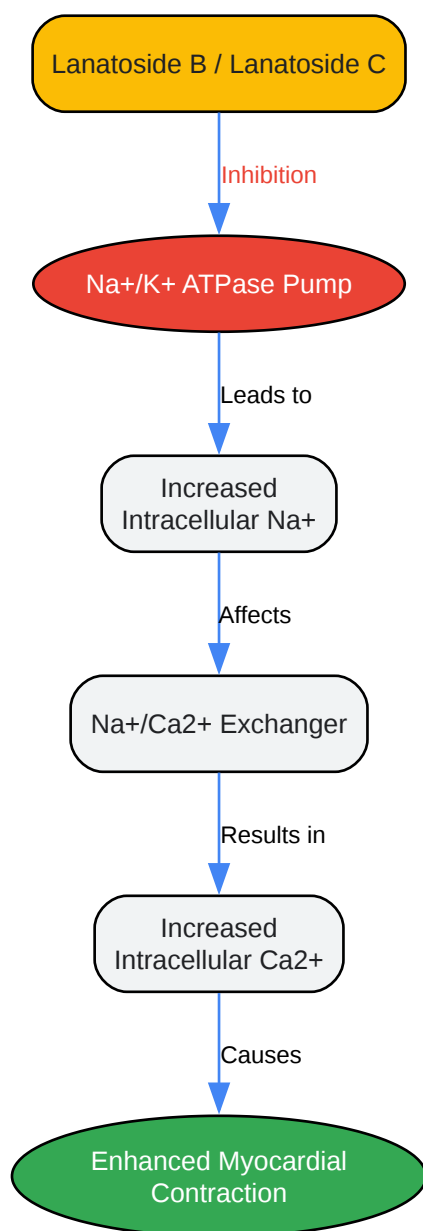
Na⁺/K⁺ ATPase Inhibition Assay

This is a fundamental assay to determine the inhibitory activity of cardiac glycosides.

- **Enzyme Preparation:** Use a purified Na⁺/K⁺ ATPase enzyme preparation (e.g., from porcine brain or kidney).
- **Reaction Mixture:** Prepare a reaction buffer containing NaCl, KCl, MgCl₂, and ATP.
- **Inhibition Assay:**
 - Add the enzyme to the reaction buffer.
 - Add varying concentrations of **Lanatoside B** or Lanatoside C.
 - Initiate the reaction by adding ATP.
 - Incubate at 37°C for a defined period.
- **Phosphate Detection:** Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).^[8]
- **Data Analysis:** Determine the concentration of the lanatoside that causes 50% inhibition of the enzyme activity (IC₅₀).

Signaling Pathways

The primary mechanism of action for both **Lanatoside B** and Lanatoside C is the inhibition of the Na⁺/K⁺ ATPase pump located in the cell membrane of cardiac myocytes. This inhibition leads to an increase in intracellular sodium concentration, which in turn increases intracellular calcium levels via the Na⁺/Ca²⁺ exchanger. The elevated intracellular calcium enhances myocardial contractility.



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Figure 4: General mechanism of action of Lanatosides on the Na⁺/K⁺ ATPase pump.

Recent research has focused on the anticancer properties of Lanatoside C, revealing its interaction with multiple signaling pathways. While similar in-depth studies on **Lanatoside B** are limited, it is plausible that it shares some of these activities due to its structural similarity.

Conclusion

Lanatoside B and Lanatoside C are closely related cardiac glycosides with a subtle but significant structural difference that impacts their physicochemical properties. The presence of a hydroxyl group at the C-12 position in Lanatoside C (derived from its digoxigenin aglycone) is the key distinguishing feature. This guide provides a foundational comparison of their chemical structures and properties, along with essential experimental protocols for their analysis and biological evaluation. Further research is warranted to fully elucidate the comparative biological activities and signaling pathways of **Lanatoside B**.

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